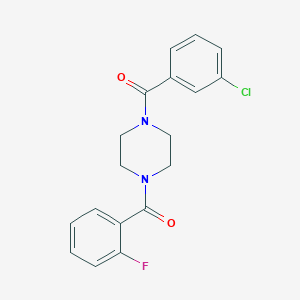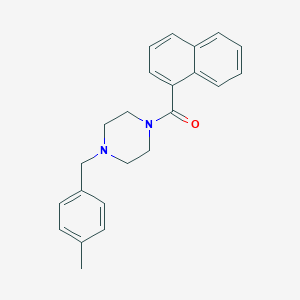![molecular formula C21H23N3O2 B249107 3-{[4-(2-methoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B249107.png)
3-{[4-(2-methoxybenzoyl)-1-piperazinyl]methyl}-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[4-(2-methoxybenzoyl)-1-piperazinyl]methyl}-1H-indole, commonly known as MIPT, is a synthetic compound that belongs to the indole family. MIPT has gained significant attention in the scientific community due to its potential applications in medical research.
Mécanisme D'action
MIPT is believed to exert its biological effects by binding to serotonin receptors in the brain. It has been shown to have a high affinity for the 5-HT1A receptor, which is involved in regulating mood, anxiety, and stress. MIPT has also been shown to modulate the activity of other neurotransmitter systems, including dopamine and norepinephrine.
Biochemical and Physiological Effects:
MIPT has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which can improve mood and reduce anxiety. MIPT has also been shown to have anti-inflammatory properties, which may be useful in treating inflammatory diseases such as arthritis. Additionally, MIPT has been shown to inhibit the growth of cancer cells, indicating its potential use in cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of MIPT is its high affinity for the 5-HT1A receptor, which makes it a useful tool for studying the role of this receptor in various biological processes. MIPT is also relatively easy to synthesize, making it readily available for research purposes. However, MIPT has some limitations, including its potential toxicity and the need for further research to fully understand its biological effects.
Orientations Futures
There are several future directions for MIPT research. One area of interest is the potential use of MIPT in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of new MIPT derivatives with improved biological activity and reduced toxicity. Additionally, further research is needed to fully understand the mechanism of action of MIPT and its potential applications in medical research.
Conclusion:
MIPT is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medical research. It has been shown to have anti-inflammatory, anti-tumor, and anti-depressant properties, and may be useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. MIPT has several advantages for lab experiments, including its high affinity for the 5-HT1A receptor and ease of synthesis. However, further research is needed to fully understand its biological effects and potential applications.
Méthodes De Synthèse
MIPT can be synthesized through a multi-step process that involves the condensation of 2-methoxybenzoyl chloride and 1-piperazinecarboxamide, followed by the reaction with indole-3-carboxaldehyde. The final product is purified through column chromatography to obtain pure MIPT.
Applications De Recherche Scientifique
MIPT has been extensively studied for its potential applications in medical research. It has been shown to have anti-inflammatory, anti-tumor, and anti-depressant properties. MIPT has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Nom du produit |
3-{[4-(2-methoxybenzoyl)-1-piperazinyl]methyl}-1H-indole |
|---|---|
Formule moléculaire |
C21H23N3O2 |
Poids moléculaire |
349.4 g/mol |
Nom IUPAC |
[4-(1H-indol-3-ylmethyl)piperazin-1-yl]-(2-methoxyphenyl)methanone |
InChI |
InChI=1S/C21H23N3O2/c1-26-20-9-5-3-7-18(20)21(25)24-12-10-23(11-13-24)15-16-14-22-19-8-4-2-6-17(16)19/h2-9,14,22H,10-13,15H2,1H3 |
Clé InChI |
GEOFMWXECDHRMO-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=CNC4=CC=CC=C43 |
SMILES canonique |
COC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=CNC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{4-[1-(3-Bromobenzyl)-4-piperidinyl]-1-piperazinyl}ethanol](/img/structure/B249024.png)
![2-{4-[1-(3-Methoxy-benzyl)-piperidin-4-yl]-piperazin-1-yl}-ethanol](/img/structure/B249025.png)
![2-{4-[1-(2-Methoxybenzyl)-4-piperidinyl]-1-piperazinyl}ethanol](/img/structure/B249026.png)
![2-{[4-(1-Azepanyl)-1-piperidinyl]methyl}-4-bromophenol](/img/structure/B249029.png)
![1-[1-(Pyridin-3-ylmethyl)piperidin-4-yl]azepane](/img/structure/B249030.png)
![1-[1-(3-Methoxybenzyl)piperidin-4-yl]azepane](/img/structure/B249034.png)
![1-[1-(3-Bromobenzyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B249037.png)
![1-[1-(4-Chlorobenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B249038.png)


![N-methyl-2-(2-naphthyloxy)-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B249043.png)


![3-{[4-(3-Cyclopentylpropanoyl)-1-piperazinyl]methyl}phenyl methyl ether](/img/structure/B249048.png)